Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate
CAS No.: 1956380-00-9
Cat. No.: VC13696324
Molecular Formula: C10H9ClN2O4
Molecular Weight: 256.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956380-00-9 |
|---|---|
| Molecular Formula | C10H9ClN2O4 |
| Molecular Weight | 256.64 g/mol |
| IUPAC Name | methyl 2-[2-(2-chlorobenzoyl)hydrazinyl]-2-oxoacetate |
| Standard InChI | InChI=1S/C10H9ClN2O4/c1-17-10(16)9(15)13-12-8(14)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,12,14)(H,13,15) |
| Standard InChI Key | HBHNJVAYZMBNOH-UHFFFAOYSA-N |
| SMILES | COC(=O)C(=O)NNC(=O)C1=CC=CC=C1Cl |
| Canonical SMILES | COC(=O)C(=O)NNC(=O)C1=CC=CC=C1Cl |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate features a chlorobenzoyl group attached to a hydrazine backbone, which is further linked to a methyl oxoacetate moiety. Key structural attributes include:
The chlorobenzoyl group () contributes to the compound’s lipophilicity, while the hydrazinyl and oxoacetate groups enable hydrogen bonding and electrophilic reactivity .
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis involves multi-step reactions, often starting with hydrazone formation followed by acylation. A representative pathway includes:
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Hydrazone Formation: Reaction of 2-chlorobenzoyl hydrazine with methyl oxalyl chloride in dichloromethane, catalyzed by triethylamine.
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Acylation: Introduction of the oxoacetate group via nucleophilic acyl substitution .
Reaction Scheme:
Yield optimization (70–86%) is achieved under inert conditions and low temperatures (0–5°C) .
Reactivity and Functionalization
The compound participates in:
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Nucleophilic substitutions at the hydrazine NH group.
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Condensation reactions with aldehydes/ketones to form Schiff bases.
Comparative studies with ethyl 2-[2-(4-chlorobenzoyl)hydrazino]-2-oxoacetate (CAS: 68496-99-1) reveal that ortho-substitution on the benzoyl group enhances steric hindrance, reducing reaction rates by 15–20% compared to para-substituted analogues .
Comparative Analysis with Structural Analogues
The presence of both hydrazine and oxoacetate groups in Methyl 2-(2-(2-chlorobenzoyl)hydrazinyl)-2-oxoacetate enhances its binding affinity to biological targets compared to analogues lacking these moieties.
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